molecular formula C9H14O4 B13051445 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid

Cat. No.: B13051445
M. Wt: 186.20 g/mol
InChI Key: VUYQKJHGPVPAKI-UHFFFAOYSA-N
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Description

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid is a cyclobutane-containing carboxylic acid derivative characterized by a methoxycarbonyl group attached to a cyclobutyl ring, which is further linked to a propanoic acid chain.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-(1-methoxycarbonylcyclobutyl)propanoic acid

InChI

InChI=1S/C9H14O4/c1-13-8(12)9(4-2-5-9)6-3-7(10)11/h2-6H2,1H3,(H,10,11)

InChI Key

VUYQKJHGPVPAKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid typically involves the cyclization of a suitable precursor followed by esterification and subsequent functional group transformations. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including esterification with methanol and subsequent carboxylation to introduce the propanoic acid group .

Industrial Production Methods

This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobutane-Containing Derivatives

Cyclobutane-1,3-dicarboxylic Acid
  • Structure : Contains two carboxylic acid groups on a cyclobutane ring.
  • Key Differences: Lacks the methoxycarbonyl and propanoic acid substituents present in the target compound.
  • Properties : Higher polarity due to dual carboxylic acids, leading to increased water solubility compared to the target compound .
Methyl 3-Amino-3-cyclobutylpropanoate
  • Structure: Features a cyclobutyl group with an amino substituent and a methyl ester.
  • Key Differences: Replaces the methoxycarbonyl group with an amino group and esterifies the carboxylic acid.
  • Properties: The amino group introduces basicity, while the ester reduces acidity, making it more lipophilic than the target compound .

Phenylpropanoic Acid Derivatives

3-(3-Methoxyphenyl)propanoic Acid
  • Structure: A phenyl ring with a methoxy group and a propanoic acid chain.
  • Key Differences : Substitutes the cyclobutane ring with a planar aromatic system.
  • However, the lack of a strained cyclobutane may reduce conformational rigidity .
3-(4-Hydroxy-3-methoxyphenyl)-propanoic Acid
  • Structure : Similar to the above but includes a hydroxyl group on the phenyl ring.
  • Properties : The hydroxyl group increases hydrogen-bonding capacity and polarity, which may enhance solubility but reduce membrane permeability compared to the target compound .

Functionalized Propanoic Acid Derivatives

3-(N-(4-Sulfamoylphenyl)amino)propanoic Acid
  • Structure: Contains a sulfamoylphenylamino group attached to the propanoic acid.
  • Key Differences : Introduces a sulfonamide group, which is highly polar and capable of forming strong hydrogen bonds.
  • Properties : The sulfonamide group may improve binding to enzymes or receptors requiring polar interactions, contrasting with the lipophilic methoxycarbonyl group in the target compound .
3-(1-(Benzyloxy)-3-(ethoxycarbonyl)thioureido)propanoic Acid
  • Structure : Features a thioureido group with benzyloxy and ethoxycarbonyl substituents.
  • Key Differences: Incorporates sulfur and a thiourea moiety, which can engage in unique non-covalent interactions (e.g., metal coordination).
  • Properties : The sulfur atom increases molecular weight and may influence redox activity, unlike the oxygen-dominated functional groups in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Notable Properties Reference
3-(1-(Methoxycarbonyl)cyclobutyl)propanoic acid C10H14O4 Cyclobutane, -COOMe, -CH2CH2COOH High rigidity, moderate lipophilicity
Cyclobutane-1,3-dicarboxylic acid C6H8O4 Cyclobutane, dual -COOH High polarity, water-soluble
Methyl 3-amino-3-cyclobutylpropanoate C8H15NO2 Cyclobutane, -NH2, -COOMe Basic amino group, esterified acid
3-(3-Methoxyphenyl)propanoic acid C10H12O3 Phenyl, -OCH3, -CH2CH2COOH Aromatic, planar structure
3-(N-(4-Sulfamoylphenyl)amino)propanoic acid C9H12N2O4S -NHSO2C6H4, -CH2CH2COOH Polar sulfonamide, enzyme-targeting

Research Findings and Implications

  • Biological Activity: Analogs like 3-(N-substituted amino)propanoic acids exhibit antimicrobial and enzyme-inhibitory properties, suggesting that the target compound’s methoxycarbonyl group could be optimized for similar applications .
  • Structural Rigidity : Cyclobutane-containing compounds (e.g., cyclobutane-1,3-dicarboxylic acid) demonstrate enhanced binding specificity due to restricted conformational flexibility, a trait likely shared by the target compound .
  • Lipophilicity vs. Solubility : The methoxycarbonyl group in the target compound balances lipophilicity and solubility, a critical factor for bioavailability in drug design .

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